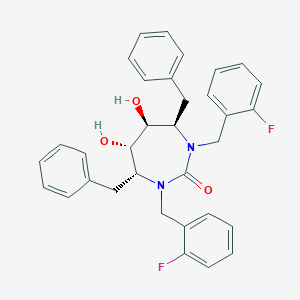
2H-1,3-Diazepin-2-one, 1,3-bis((2-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Diazepin-2-one, 1,3-bis((2-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as Ro 04-6790 and is a potent and selective antagonist of the neuropeptide Y Y1 receptor.
作用機序
Ro 04-6790 is a selective antagonist of the neuropeptide Y Y1 receptor. Neuropeptide Y is a neurotransmitter that is involved in the regulation of appetite, energy balance, and stress response. By blocking the Y1 receptor, Ro 04-6790 reduces the activity of neuropeptide Y, leading to a decrease in appetite and food intake.
生化学的および生理学的効果
Ro 04-6790 has been shown to have several biochemical and physiological effects. In animal models, it has been demonstrated to reduce food intake, body weight, and fat mass. In addition, Ro 04-6790 has been shown to improve glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
One of the advantages of Ro 04-6790 is its selectivity for the neuropeptide Y Y1 receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one of the limitations of Ro 04-6790 is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for research on Ro 04-6790. One area of interest is the potential use of Ro 04-6790 in the treatment of obesity and related metabolic disorders. Another area of research is the development of more soluble analogs of Ro 04-6790 that can be used in animal studies. Finally, there is also interest in exploring the potential use of Ro 04-6790 in the treatment of anxiety and depression.
合成法
Ro 04-6790 can be synthesized using a multistep process. The first step involves the synthesis of 1,3-bis((2-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one. This intermediate is then treated with trifluoroacetic acid to remove the Boc-protecting group, resulting in the formation of Ro 04-6790.
科学的研究の応用
Ro 04-6790 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. In addition, it has been suggested that Ro 04-6790 may have potential in the treatment of obesity, diabetes, and cardiovascular diseases.
特性
CAS番号 |
153182-43-5 |
|---|---|
製品名 |
2H-1,3-Diazepin-2-one, 1,3-bis((2-fluorophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
分子式 |
C33H32F2N2O3 |
分子量 |
542.6 g/mol |
IUPAC名 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H32F2N2O3/c34-27-17-9-7-15-25(27)21-36-29(19-23-11-3-1-4-12-23)31(38)32(39)30(20-24-13-5-2-6-14-24)37(33(36)40)22-26-16-8-10-18-28(26)35/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1 |
InChIキー |
DCGZDWXALWANQB-ZRTHHSRSSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=CC=C4F)CC5=CC=CC=C5)O)O |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=CC=C4F)CC5=CC=CC=C5)O)O |
正規SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=CC=C4F)CC5=CC=CC=C5)O)O |
その他のCAS番号 |
153182-43-5 |
同義語 |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-fluorophenyl)methyl]-5,6-dihydro xy-1,3-diazepan-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



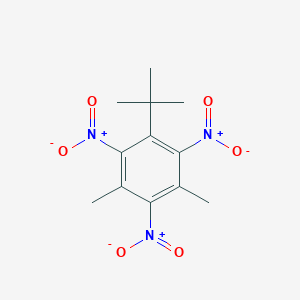
![N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide](/img/structure/B129837.png)
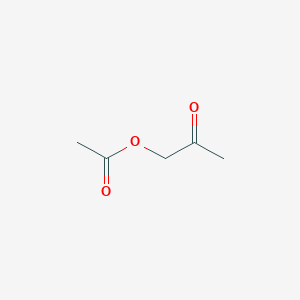
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)
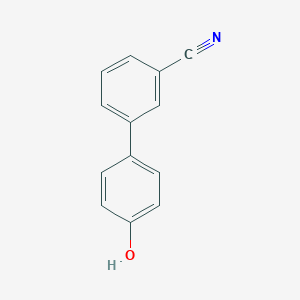
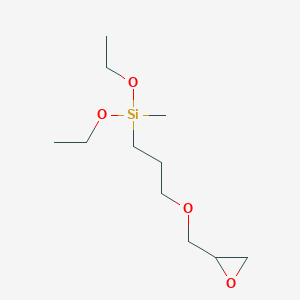
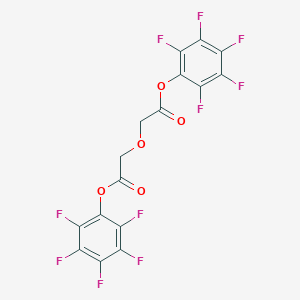
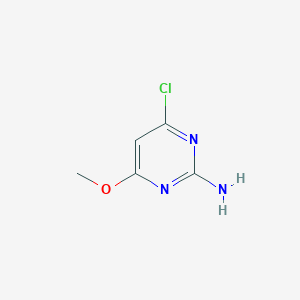
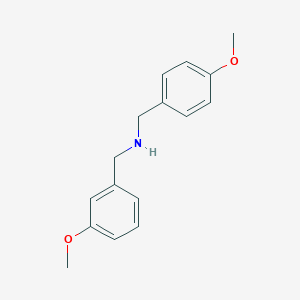
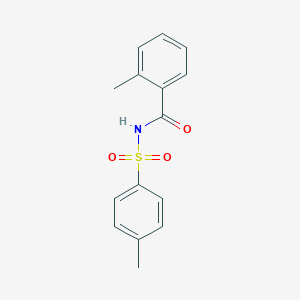
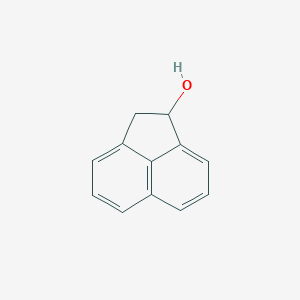
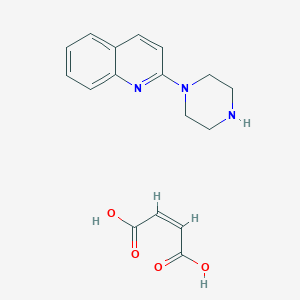
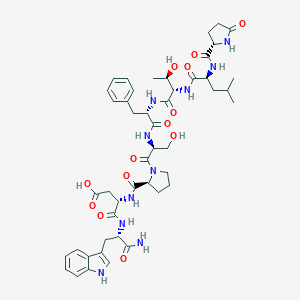
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)